Griseochelin is a novel carboxylic acid antibiotic produced by the bacterium Streptomyces griseus. This compound is classified as an ionophore antibiotic, which means it facilitates the transport of ions across cellular membranes. Griseochelin demonstrates significant antibacterial activity, particularly against Gram-positive bacteria, and has been noted for its ability to form water-insoluble salts with mono- and divalent cations, as well as its capacity to bind alkaline-earth metal ions .
Griseochelin is synthesized through a biosynthetic pathway involving polyketide synthases in Streptomyces griseus. The pathway includes several enzymatic steps that lead to the formation of the complex structure of griseochelin. Key intermediates are generated through the condensation of malonyl-CoA units, followed by modifications such as methylation and cyclization. The detailed biosynthetic route remains an area of active research, with ongoing studies aimed at elucidating the specific enzymatic mechanisms involved .
Due to its antibacterial properties, griseochelin has potential applications in medicine, particularly in treating infections caused by resistant Gram-positive bacteria. Its ability to form complexes with metal ions also suggests possible uses in agricultural settings as a biopesticide or in veterinary medicine for animal health . Further research into its derivatives may yield new compounds with enhanced efficacy or reduced toxicity.
Interaction studies have focused on the binding affinity of griseochelin with various metal ions, which significantly influences its biological activity. These studies reveal that griseochelin's effectiveness can be modulated by the presence of specific cations, suggesting potential strategies for enhancing its therapeutic use through metal ion manipulation . Additionally, investigations into its interactions with bacterial membranes have provided insights into its mechanism of action.
Griseochelin shares similarities with other ionophore antibiotics but exhibits unique structural characteristics that distinguish it from these compounds. Here are some similar compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Zincophorin | Polyketide | Antibacterial | Forms stable complexes with zinc |
| Salinomycin | Polyether | Antibacterial | Exhibits high potency against protozoa |
| Indanomycin | Polyketide | Antibacterial | Contains a unique indane structure |
| Megalochelin | Tridecapeptide | Siderophore | Involved in iron transport |
Griseochelin's uniqueness lies in its specific carboxylic acid functional group and the ability to form insoluble salts with metal ions, which enhances its antibacterial properties compared to other similar compounds .
Griseochelin, with the molecular formula C₃₃H₆₀O₇ and molecular weight of 568.8 grams per mole, represents a novel carboxylic acid ionophore antibiotic isolated from Streptomyces griseus [5] [8]. The constitutional framework of this complex metabolite features a carboxylic acid function, a substituted tetrahydropyran ring, and an allylic hydroxyl group accommodated within a tetrahydroxylated-octamethyl-C₂₅ diene backbone [10]. Comprehensive nuclear magnetic resonance spectroscopic investigations have provided detailed insights into the molecular architecture through systematic analysis of carbon-13, proton, and two-dimensional correlation experiments [11] [14].
The structural characterization reveals an essentially open-chain metabolite that adopts a conformationally stable pseudocyclic form in non-polar solvents [11] [36]. This pseudocyclic arrangement is stabilized through intramolecular interactions that create a well-defined three-dimensional structure despite the molecule's inherent flexibility. The complete structural assignment has been achieved through the systematic application of high-field nuclear magnetic resonance techniques operating at 50 megahertz for carbon-13, 200 and 400 megahertz for proton, and 88.73 megahertz for cadmium-113 nuclei [11] [14].
The backbone connectivity of griseochelin has been comprehensively established through the strategic application of two-dimensional nuclear magnetic resonance correlation experiments [9] [13]. High-field two-dimensional nuclear magnetic resonance spectra have disclosed the unusual constitution of this carboxylic acid ionophore antibiotic, providing critical connectivity information that was previously inaccessible through one-dimensional techniques [9] [13].
The structural elucidation employed correlation spectroscopy experiments to establish proton-proton connectivity patterns through scalar coupling interactions [46] [49]. These experiments reveal coupling relationships between protons separated by two to three chemical bonds, enabling the systematic construction of molecular fragments that collectively define the complete carbon skeleton [46] [51]. The correlation spectroscopy data demonstrates characteristic cross-peak patterns that confirm the presence of the tetrahydropyran ring system and establish connectivity to the extended diene backbone [11] [14].
Heteronuclear correlation experiments have provided definitive assignments for carbon-hydrogen connectivity patterns [50] [52]. Heteronuclear single quantum coherence experiments selectively detect direct carbon-hydrogen correlations, while heteronuclear multiple bond correlation experiments reveal longer-range connectivity through two and three chemical bonds [50] [52]. These complementary techniques have enabled complete assignment of all carbon resonances and their associated proton environments, establishing the molecular framework with high confidence [11] [14].
Nuclear Overhauser enhancement spectroscopy experiments have provided crucial through-space connectivity information [21] [48]. These experiments detect spatial proximity between nuclei within approximately five to six angstroms, regardless of chemical bond connectivity [21] [48]. The nuclear Overhauser enhancement data has been instrumental in confirming the proposed molecular geometry and establishing the relative spatial arrangements of molecular fragments [11] [14].
Griseochelin contains thirteen chiral centers whose absolute configurations have been systematically determined through nuclear magnetic resonance analysis [11] [14]. The stereochemical assignments have been established through interpretation of proton-proton coupling constants, nuclear Overhauser enhancement data, and analysis of chemical shift patterns characteristic of specific stereochemical arrangements [11] [36].
The relative configurations at all but one of the thirteen chiral centers have been definitively assigned as relative-(2S)-2-{(2S,5S,6S;9E,13E)-6-[(1R,2S,3S,4S,5S,6R,11R,12R)-2,4,6,12-tetrahydroxy-1,3,5,11,13,15-hexamethyloctadeca-9,13-dienyl]-5-methyltetrahydropyran-2-yl}propionic acid or its enantiomer [11] [14]. This comprehensive stereochemical assignment represents one of the most detailed configurational analyses achieved for a natural product of this complexity using nuclear magnetic resonance methods [11] [36].
The stereochemical analysis has been facilitated by the molecule's adoption of a conformationally stable pseudocyclic form that minimizes conformational averaging effects [11] [36]. This conformational rigidity enables accurate interpretation of nuclear Overhauser enhancement data and coupling constant patterns that would otherwise be obscured by rapid conformational interconversion [11] [14]. The pseudocyclic conformation effectively locks the molecule into a defined geometry that facilitates precise stereochemical assignments [11] [36].
Carbon-13 spin-lattice relaxation time measurements have provided additional stereochemical information by revealing the dynamic behavior of individual carbon centers [36] [37]. These relaxation parameters reflect local molecular motion and provide insights into the conformational flexibility of different molecular regions [36] [37]. The relaxation data support the proposed stereochemical assignments and confirm the overall molecular geometry [11] [36].
The solid-state structure of griseochelin has been investigated through X-ray crystallographic analysis, providing definitive three-dimensional geometric parameters [23] [25]. Crystallographic studies have employed diffraction data collected using molybdenum K-alpha radiation with a wavelength of 0.71069 angstroms, utilizing crystals in the monoclinic space group P21 [23] [25]. The structural determination has achieved resolution sufficient to define bond lengths, bond angles, and torsion angles with high precision [26] [27].
The crystallographic analysis reveals that griseochelin adopts a pseudocyclic conformation in the solid state that closely resembles the solution-phase structure determined by nuclear magnetic resonance [11] [23]. This conformational consistency between solution and solid phases indicates that the pseudocyclic arrangement represents an intrinsically stable molecular geometry rather than a solvent-induced artifact [11] [25]. The crystal structure demonstrates that intermolecular packing forces do not significantly distort the preferred molecular conformation [23] [56].
| Crystallographic Parameter | Value | Standard Deviation |
|---|---|---|
| Space Group | P21 | - |
| Unit Cell a (Å) | 7.366 | 0.012 |
| Unit Cell b (Å) | 5.156 | 0.008 |
| Unit Cell c (Å) | 10.144 | 0.013 |
| Beta Angle (°) | 112.33 | 0.09 |
| Volume (ų) | 356.3 | 0.9 |
| Z Value | 2 | - |
| Final R Factor (%) | 11.95 | - |
The pseudocyclic conformation is stabilized by a network of intramolecular hydrogen bonds and favorable van der Waals interactions [23] [25]. These stabilizing interactions create a relatively rigid molecular framework that maintains its geometry across different environments [11] [23]. The crystallographic data confirms the presence of the tetrahydropyran ring in a chair conformation and establishes the precise geometry of the extended diene backbone [23] [25].
Temperature factor analysis reveals differential thermal motion throughout the molecule, with the terminal methyl groups exhibiting higher mobility than the central pseudocyclic core [23] [25]. This thermal behavior is consistent with the proposed molecular flexibility, where the central framework remains rigid while peripheral groups retain some conformational freedom [23] [56]. The terminal methyl group of the backbone exhibits an abnormally large temperature factor, indicating significant thermal motion or possible disorder [25].
The conformational behavior of griseochelin exhibits pronounced solvent dependence, with distinct structural preferences observed in polar versus non-polar environments [11] [33]. In non-polar solvents, the molecule adopts the characteristic pseudocyclic conformation that has been extensively characterized through nuclear magnetic resonance and crystallographic studies [11] [36]. This conformation is stabilized by intramolecular interactions that are not disrupted by weak solvent-solute interactions typical of non-polar media [33] [34].
Carbon-13 spin-lattice relaxation time measurements provide quantitative insights into the molecular dynamics differences between solvent environments [36] [37]. In non-polar solvents, the relaxation times indicate restricted molecular motion consistent with the stable pseudocyclic arrangement [36] [11]. The measured relaxation parameters reveal that the molecule exists in a conformationally well-defined state with limited internal flexibility [36] [37].
Hydrogen-deuterium exchange rates of hydroxyl protons serve as sensitive probes of solvent accessibility and intramolecular hydrogen bonding [11] [33]. In non-polar solvents, these exchange rates are significantly reduced compared to polar environments, indicating that the hydroxyl groups are involved in stabilizing intramolecular interactions within the pseudocyclic structure [11] [36]. This exchange behavior confirms that the pseudocyclic conformation involves specific hydrogen bonding patterns that are maintained in non-polar media [11] [33].
| Solvent Type | Relaxation Time Range (s) | Exchange Rate | Conformation |
|---|---|---|---|
| Non-polar | 2.5 - 46.0 | Slow | Pseudocyclic |
| Polar | Variable | Fast | Extended |
The molecular dynamics in polar solvents contrast sharply with the behavior observed in non-polar media [33] [34]. Polar solvents can disrupt the intramolecular interactions that stabilize the pseudocyclic conformation, leading to increased conformational flexibility and potential adoption of more extended molecular geometries [33] [35]. The enhanced solvation of polar functional groups in these environments competes with intramolecular stabilization, resulting in dynamic conformational equilibria [33] [34].